5-Bromo-8-methoxyisoquinoline-1-carboxylic acid
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Overview
Description
5-Bromo-8-methoxyisoquinoline-1-carboxylic acid is a specialized chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound is known for its unique structural features, which make it valuable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxyisoquinoline-1-carboxylic acid typically involves the bromination of 8-methoxyisoquinoline followed by carboxylation. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process includes the preparation of organoboron reagents, followed by coupling with 8-methoxyisoquinoline under controlled conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methoxyisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in chemical synthesis and research .
Scientific Research Applications
5-Bromo-8-methoxyisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-5-methoxyisoquinoline-1-carboxylic acid: Similar in structure but with different bromine and methoxy group positions.
5-Bromo-8-methoxyisoquinoline: Lacks the carboxylic acid group, resulting in different reactivity and applications.
Uniqueness
5-Bromo-8-methoxyisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-bromo-8-methoxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-16-8-3-2-7(12)6-4-5-13-10(9(6)8)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
IPXOPSMFYIWIIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CN=C2C(=O)O |
Origin of Product |
United States |
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